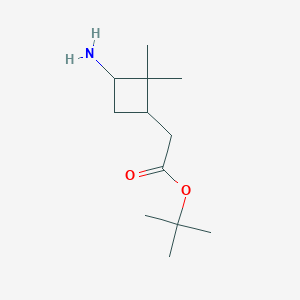
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide” is a complex organic compound. It contains several functional groups including an ethylthio group, a thiadiazole ring, a thiazepane ring, and a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiadiazole and thiazepane rings would contribute to the rigidity of the molecule, while the ethylthio and carboxamide groups could participate in various interactions like hydrogen bonding .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The thiadiazole ring might undergo reactions like electrophilic substitution, while the carboxamide group could participate in hydrolysis or condensation reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of multiple polar groups could make it soluble in polar solvents, while the ethylthio group could enhance its lipophilicity .
Applications De Recherche Scientifique
Synthesis of Teichoic Acids
Teichoic acids are vital components of the Gram-positive bacterial cell wall and play a crucial role in immunology. The compound could be used in the synthesis of teichoic acids, aiding in the development of synthetic fragments for immunological studies . These synthesized fragments can help unravel the role of teichoic acids in the immune system and may lead to the discovery of active principles that interact with innate immunity.
Oligonucleotide Synthesis
In the field of genetic research, the compound could serve as a coupling agent in the phosphoramidite method for oligonucleotide synthesis . This method is widely used for the chemical synthesis of DNA and RNA oligomers, which are essential for life science research. The compound’s potential as a coupling agent could enhance the efficiency and yield of oligonucleotide synthesis.
Duplex-Forming Ability Enhancement
The compound may be investigated for its ability to improve the duplex-forming capability of nucleic acids. This application is significant in the study of nucleic acid structures and interactions, which are fundamental to understanding genetic expression and regulation .
Drug Discovery
Finally, the compound’s unique structure could make it a valuable tool in drug discovery, particularly in the design of ligands for G-protein coupled receptors. These receptors are a major target for a wide range of therapeutic drugs, and the compound could aid in the synthesis of novel ligands that modulate receptor activity .
Mécanisme D'action
Without specific context, it’s hard to predict the exact mechanism of action of this compound. If it’s used as a drug, it could interact with biological targets through its functional groups. The ethylthio group could be involved in hydrophobic interactions, while the carboxamide group could form hydrogen bonds .
Orientations Futures
Propriétés
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2S3/c1-2-18-10-14-13-9(19-10)12-8(16)6-5-17-4-3-7(15)11-6/h6H,2-5H2,1H3,(H,11,15)(H,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMATZPARUAGNEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2CSCCC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2853418.png)


![2-chloro-N-cyclohexyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2853424.png)